molecular formula C13H12BrNO3 B1439460 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone CAS No. 132038-08-5

5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone

Cat. No.: B1439460
CAS No.: 132038-08-5
M. Wt: 310.14 g/mol
InChI Key: PVZXXDSYWBIVEG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with benzyloxy, bromo, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable pyridinone precursor, followed by the introduction of the benzyloxy group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 5-(Benzyloxy)-3-bromo-2-(carboxyl)-4(1H)-pyridinone.

    Reduction: 5-(Benzyloxy)-2-(hydroxymethyl)-4(1H)-pyridinone.

    Substitution: 5-(Benzyloxy)-3-(substituted)-2-(hydroxymethyl)-4(1H)-pyridinone.

Scientific Research Applications

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzyloxy and bromo groups can participate in binding interactions, while the hydroxymethyl group can undergo further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-(hydroxymethyl)-4(1H)-pyridinone: Lacks the bromo group, which may affect its reactivity and binding properties.

    3-Bromo-2-(hydroxymethyl)-4(1H)-pyridinone: Lacks the benzyloxy group, which may reduce its potential for specific interactions.

    5-(Benzyloxy)-3-bromo-4(1H)-pyridinone: Lacks the hydroxymethyl group, which may limit its chemical versatility.

Uniqueness

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is unique due to the combination of its substituents, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Biological Activity

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on current research findings.

This compound is characterized by its pyridinone structure, which is pivotal in various biological activities. The compound can be synthesized through multiple synthetic routes, often involving bromination and alkylation reactions. For instance, the introduction of the benzyloxy group can be achieved via a Mitsunobu reaction with benzyl alcohol, followed by the bromination at the 3-position of the pyridinone ring .

1. Tyrosinase Inhibition

One of the prominent biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. Tyrosinase inhibitors are valuable in cosmetic formulations for skin lightening and in treating hyperpigmentation disorders. Recent studies have demonstrated that derivatives of hydroxypyridinones exhibit potent tyrosinase inhibitory effects. For example, compounds similar to this compound have shown IC50 values ranging from 1.60 µM to 2.79 µM against tyrosinase activity .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Properties

Preliminary studies indicate that this compound derivatives may exhibit anticancer activities. For instance, related compounds have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), showing significant growth inhibition with IC50 values as low as 7.17 µM for certain derivatives . The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Case Study 1: Tyrosinase Inhibition

In a study focusing on the synthesis and biological evaluation of hydroxypyridinone derivatives, compounds were tested for their tyrosinase inhibitory activity using a diphenolase assay. The results indicated that several derivatives, including those structurally related to this compound, displayed competitive inhibition with notable IC50 values, suggesting their potential application in skin whitening products .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of pyridinone derivatives against MCF-7 and A-549 cell lines. The study found that specific modifications to the hydroxypyridinone scaffold significantly enhanced anticancer activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the importance of structural optimization in developing effective anticancer agents.

Research Findings Summary Table

Activity IC50 Values References
Tyrosinase Inhibition1.60 - 2.79 µM
Antioxidant ActivityNot quantified
Anticancer Activity7.17 µM (MCF-7)

Properties

IUPAC Name

3-bromo-2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZXXDSYWBIVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=C(C2=O)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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